molecular formula C29H38N4O9S B13766256 6-(1-Methyl-2-(4-phenethylpiperazino)ethyl)-amino-2-isopropoxy-benzothiazole oxalate hydrate CAS No. 77563-08-7

6-(1-Methyl-2-(4-phenethylpiperazino)ethyl)-amino-2-isopropoxy-benzothiazole oxalate hydrate

Cat. No.: B13766256
CAS No.: 77563-08-7
M. Wt: 618.7 g/mol
InChI Key: VWLOTHYKWJTXOV-UHFFFAOYSA-N
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Description

6-(1-Methyl-2-(4-phenethylpiperazino)ethyl)-amino-2-isopropoxy-benzothiazole oxalate hydrate is a complex organic compound with a unique structure that combines a benzothiazole core with various functional groups.

Preparation Methods

The synthesis of 6-(1-Methyl-2-(4-phenethylpiperazino)ethyl)-amino-2-isopropoxy-benzothiazole oxalate hydrate involves multiple steps, starting with the preparation of the benzothiazole core. The synthetic route typically includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of specific catalysts and solvents to facilitate the reactions.

Chemical Reactions Analysis

6-(1-Methyl-2-(4-phenethylpiperazino)ethyl)-amino-2-isopropoxy-benzothiazole oxalate hydrate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-(1-Methyl-2-(4-phenethylpiperazino)ethyl)-amino-2-isopropoxy-benzothiazole oxalate hydrate has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 6-(1-Methyl-2-(4-phenethylpiperazino)ethyl)-amino-2-isopropoxy-benzothiazole oxalate hydrate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

6-(1-Methyl-2-(4-phenethylpiperazino)ethyl)-amino-2-isopropoxy-benzothiazole oxalate hydrate can be compared with other similar compounds, such as:

    6-(1-Methyl-2-(4-phenethylpiperazino)ethyl)-amino-2-ethoxybenzothiazole oxalate hydrate: This compound has a similar structure but with an ethoxy group instead of an isopropoxy group.

    6-(1-Methyl-2-(4-phenethylpiperazino)ethyl)-amino-2-methoxybenzothiazole oxalate hydrate: This compound has a methoxy group instead of an isopropoxy group.

    6-(1-Methyl-2-(4-phenethylpiperazino)ethyl)-amino-2-butoxybenzothiazole oxalate hydrate: This compound has a butoxy group instead of an isopropoxy group.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

CAS No.

77563-08-7

Molecular Formula

C29H38N4O9S

Molecular Weight

618.7 g/mol

IUPAC Name

oxalic acid;N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]-2-propan-2-yloxy-1,3-benzothiazol-6-amine

InChI

InChI=1S/C25H34N4OS.2C2H2O4/c1-19(2)30-25-27-23-10-9-22(17-24(23)31-25)26-20(3)18-29-15-13-28(14-16-29)12-11-21-7-5-4-6-8-21;2*3-1(4)2(5)6/h4-10,17,19-20,26H,11-16,18H2,1-3H3;2*(H,3,4)(H,5,6)

InChI Key

VWLOTHYKWJTXOV-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=NC2=C(S1)C=C(C=C2)NC(C)CN3CCN(CC3)CCC4=CC=CC=C4.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O

Origin of Product

United States

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